
Diisopropyl azelate
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Overview
Description
Diisopropyl azelate (DIAZ) is a branched diester derived from azelaic acid (a nine-carbon dicarboxylic acid) and isopropanol. It is commonly utilized as a bio-based pour point depressant (PPD) in biodiesel formulations, where it effectively improves low-temperature fluidity by reducing the crystallization of saturated fatty acid methyl esters (FAMEs). At 30% loading, DIAZ has been shown to lower the pour point of palm and soybean biodiesel by 5–6°C, making it a critical additive for cold-climate applications . Its synthesis involves acid-catalyzed esterification of azelaic acid with isopropanol, a process that aligns with standard methodologies for producing alkyl azelates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl azelate can be synthesized through the esterification of azelaic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of azelaic acid and isopropanol to a reactor, along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azelaic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Azelaic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Industrial Applications
- Organic Synthesis : Diisopropyl azelate serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical transformations while maintaining stability under different conditions.
- Plasticizers : Due to its ester nature, this compound can be utilized as a plasticizer in the production of flexible polymer materials. It enhances the flexibility and workability of plastics, making it suitable for various applications in the plastics industry.
- Cosmetic and Personal Care Products : The compound's properties make it a candidate for use in cosmetic formulations, where it can function as an emollient or skin conditioning agent .
Biological Research Applications
- Drug Delivery Systems : this compound has been investigated for its potential use in drug delivery systems due to its ability to interact with biomolecules. The hydrolysis product, azelaic acid, is known for its therapeutic effects, including anti-inflammatory and antimicrobial properties.
- Immunomodulatory Effects : Recent studies have highlighted the compound's role as a membrane-active immunomodulator. It has been shown to modulate plasma membrane fluidity, which can influence immune responses and cellular signaling pathways .
- Therapeutic Applications : this compound has been studied for its potential in treating conditions related to inflammation and microbial infections. Research indicates that it may inhibit hemolysis caused by certain venoms, suggesting its use in emergency treatments for bites from venomous creatures .
Case Study 1: Treatment of Brown Recluse Spider Bite
A study evaluated the efficacy of this compound in treating a brown recluse spider bite. The topical application of this compound demonstrated significant improvements in wound healing and reduced hemolytic activity induced by spider venom. The compound's ability to modulate membrane fluidity was crucial in mitigating the effects of phospholipase D activity associated with the venom .
Case Study 2: Insulin Resistance
In another study focusing on overweight males with insulin resistance, this compound was administered orally, resulting in significant reductions in fasting glucose levels and insulin resistance markers. This suggests potential applications in metabolic health interventions .
Mechanism of Action
The mechanism of action of diisopropyl azelate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of azelaic acid and isopropanol. Azelaic acid, in turn, has been shown to modulate various biological pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Diisopropyl azelate belongs to a broader class of dicarboxylic acid esters, which includes adipates (C6), azelates (C9), and sebacates (C10). The structural variations in these esters—specifically the chain length of the dicarboxylic acid and the branching of the alcohol—significantly influence their physical properties and industrial applications. Below is a detailed comparison:
Structural and Functional Differences
Chain Length :
- Adipates (e.g., Diisopropyl Adipate): Derived from adipic acid (C6), these esters are shorter-chain molecules with higher volatility. They are widely used in cosmetics as emollients and solvents due to their light texture and compatibility with skin .
- Azelates (e.g., DIAZ, Diethyl Azelate): The longer C9 backbone enhances hydrophobicity and thermal stability, making azelates suitable for lubricants and biodiesel additives .
- Sebacates (e.g., Diisopropyl Sebacate): With a C10 chain, sebacates exhibit superior plasticizing efficiency in polymers and are often used in biodegradable blends .
Ester Group Branching :
Efficacy and Environmental Impact
- Adipates : While diisopropyl adipate dominates cosmetic applications, its shorter chain limits its utility in high-temperature or low-temperature environments .
- Azelates : DIAZ’s C9 chain provides a balance between flexibility and biodegradability, though its purity (75–98% GC) is lower than adipates (>99% GC), which may affect consistency in formulations .
- Sebacates : These are preferred in eco-friendly polymers but require higher synthesis costs due to their longer chain .
Biological Activity
Diisopropyl azelate (DIPA) is an ester derived from azelaic acid, known for its potential biological activities. This compound has garnered attention in the fields of pharmacology and dermatology due to its unique properties, particularly in modulating membrane fluidity and exhibiting immunomodulatory effects. This article reviews the biological activity of DIPA, including its mechanisms of action, therapeutic applications, and relevant case studies.
DIPA's biological activity is primarily attributed to its ability to influence plasma membrane fluidity. This modulation affects various membrane proteins involved in immune responses, leading to altered signaling pathways in cells. The following key mechanisms have been identified:
- Membrane Fluidity Modulation : DIPA alters the physical properties of cell membranes, which can enhance or inhibit the function of membrane proteins involved in immune signaling .
- Cytokine Signaling Inhibition : DIPA has been shown to decrease cytokine signaling from pattern recognition receptors in dendritic cells, suggesting a potential role in reducing inflammation .
- Phospholipase Activity Suppression : It inhibits phospholipase A2 (PLA2) activity, which is significant in conditions such as envenomation from brown recluse spider bites .
Therapeutic Applications
DIPA's unique properties make it a candidate for various therapeutic applications:
- Treatment of Envenomation : In a clinical case study, DIPA was used topically to treat a brown recluse spider bite. The treatment resulted in significant reduction of hemolysis and inflammation within days .
- Immunomodulation : DIPA's ability to modulate immune responses positions it as a potential therapeutic agent for autoimmune diseases and inflammatory conditions .
- Antimicrobial Activity : Preliminary studies suggest that DIPA may exhibit antimicrobial properties against antibiotic-resistant strains such as Staphylococcus aureus .
Case Studies
The following case studies illustrate the practical applications and effectiveness of DIPA:
- Brown Recluse Spider Bite Treatment :
- Insulin Resistance Study :
Research Findings
A summary of key research findings related to DIPA's biological activity is presented below:
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying diisopropyl azelate with high yield and purity?
this compound is typically synthesized via esterification of azelaic acid with isopropyl alcohol under acidic catalysis. Key steps include:
- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid to accelerate esterification.
- Reflux conditions : Maintain temperatures between 100–120°C for 6–12 hours to ensure completion.
- Purification : Post-reaction, neutralize the catalyst, wash with sodium bicarbonate, and perform vacuum distillation to isolate the ester. Purity (>99%) can be verified via gas chromatography (GC) .
- Quality control : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via 1H NMR or FT-IR spectroscopy .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Chromatography : GC with flame ionization detection (FID) quantifies purity, while HPLC-MS identifies trace impurities.
- Spectroscopy : 1H/13C NMR confirms ester linkage and branching. FT-IR verifies carbonyl (C=O) and ester (C-O) functional groups.
- Thermal analysis : Differential scanning calorimetry (DSC) measures melting points and phase transitions.
- Physical properties : Density and viscosity are determined using calibrated viscometers and pycnometers, with results cross-referenced against computational models (e.g., OPLS-AA or CHARMM36 potentials) .
Advanced Research Questions
Q. How does this compound influence crystallization dynamics in polyester synthesis, and what mechanisms drive its behavior in copolymer systems?
In polyesters, azelate units (derived from this compound) disrupt crystallinity due to their long aliphatic chains. Key findings include:
- Crystallization studies : Azelate-succinate copolymers show preferential crystallization of succinate units, leaving azelate-rich amorphous phases. This is confirmed via X-ray diffraction (XRD) and DSC, with discrepancies between theoretical and experimental crystallinity attributed to kinetic factors .
- Mechanistic insights : The ester’s branched isopropyl groups hinder chain packing, reducing melting temperatures. Computational modeling (e.g., molecular dynamics) can predict these effects by simulating intermolecular interactions .
Q. What challenges arise in detecting and quantifying this compound in metabolic studies, and how can they be mitigated?
Azelate derivatives are challenging to detect due to their slow mitochondrial oxidation and reliance on peroxisomal metabolism. Recommended approaches:
- Sample preparation : Use solid-phase extraction (SPE) to isolate azelate from biological matrices (e.g., plasma or urine).
- Analytical methods : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Deuterated internal standards (e.g., d4-azelate) improve quantification accuracy.
- Metabolomic integration : Pair with elastic net regression to identify azelate as a biomarker for fatty acid uptake in cancer risk studies .
Q. How can researchers resolve contradictions in experimental data related to this compound’s solvent interactions?
Discrepancies in solubility or density measurements often stem from:
- Impurity effects : Trace water or alcohols alter polarity. Use Karl Fischer titration to verify anhydrous conditions.
- Temperature/pressure variability : Density deviations in diisopropyl ether analogs (e.g., ±5% at 303 K) highlight the need for standardized protocols .
- Computational limitations : Force fields (e.g., GAFF) may overestimate intermolecular forces. Validate simulations with experimental data from controlled studies .
Q. Methodological Recommendations
- Synthetic optimization : Replace batch reactors with flow chemistry for scalable, reproducible synthesis .
- Data validation : Cross-check computational predictions (e.g., density, crystallinity) with experimental replicates to identify systematic errors .
- Ethical considerations : Adhere to institutional guidelines for handling azelate derivatives in metabolic or toxicological studies .
Properties
CAS No. |
6946-84-5 |
---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
dipropan-2-yl nonanedioate |
InChI |
InChI=1S/C15H28O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
MCQNUBHLBYBDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
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